1-Morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone
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Overview
Description
1-Morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone is a complex organic compound that features a morpholine ring, a benzimidazole moiety, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxymethyl group and the morpholine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand for binding to specific proteins.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to changes in the target’s activity or function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinyl)-2-phenyl-1-ethanone: This compound shares the morpholine ring and ethanone structure but lacks the benzimidazole and phenoxymethyl groups.
1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone: This compound features a morpholine ring and ethanone structure but has a pyrimidine ring instead of a benzimidazole moiety.
Uniqueness
1-Morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone is unique due to its combination of a morpholine ring, benzimidazole moiety, and phenoxymethyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(phenoxymethyl)benzimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(22-10-12-25-13-11-22)14-23-18-9-5-4-8-17(18)21-19(23)15-26-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCNUYKLQHSWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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